2-Thiophenecarboxaldehyde (CAS 98-03-3) is a foundational heteroaromatic aldehyde characterized by an electron-rich thiophene ring with a formyl group at the 2-position. This specific regiochemistry imparts distinct electronic properties, making it highly reactive toward electrophilic substitution, Knoevenagel condensations, and Schiff base formations. Industrially, it serves as a critical precursor for synthesizing active pharmaceutical ingredients (APIs), conducting polymers, and specialized agrochemicals. Procurement decisions typically hinge on its superior reactivity profile compared to its furan analogs and its obligate structural role in generating 2-thienyl pharmacophores, ensuring high downstream conversion rates and strict pharmacopeial compliance .
Substituting 2-thiophenecarboxaldehyde with its positional isomer (3-thiophenecarboxaldehyde) or structurally related aldehydes (benzaldehyde, furfural) routinely leads to process failures or inactive downstream products. The 2-position of the thiophene ring is significantly more electron-rich than the 3-position, fundamentally altering its behavior in single-electron transfer reactions. For instance, in samarium diiodide-mediated couplings, the 3-isomer undergoes uncontrolled oligomerization, whereas the 2-isomer remains stable for controlled functionalization [1]. Furthermore, in pharmaceutical manufacturing, replacing the 2-thienyl group with a phenyl or 3-thienyl moiety abolishes the receptor-binding efficacy of drugs like Eprosartan and Pyrantel, making 2-thiophenecarboxaldehyde an irreplaceable, structurally obligate raw material [2].
When subjected to N-heterocyclic carbene (NHC)-catalyzed aza-benzoin condensation with N,N′-dipyridin-2-yl aminals, 2-thiophenecarboxaldehyde demonstrates significantly higher reactivity than its furan analog. The sulfur heteroatom modulates the electrophilicity of the carbonyl group, resulting in a 93% yield of the desired α-amino ketone, whereas furfural achieves only a 68% yield under identical conditions[1]. This makes 2-thiophenecarboxaldehyde the preferred building block for assembling complex, thienyl-substituted aza-heterocycles.
| Evidence Dimension | Isolated product yield |
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Furfural (68% yield) |
| Quantified Difference | 25% absolute yield increase |
| Conditions | NHC-catalyzed reaction with N,N′-dipyridin-2-yl aminals in THF at reflux |
For scale-up synthesis of α-amino ketones, selecting the thiophene derivative over the furan analog directly improves mass balance and reduces catalyst loading requirements.
The positional isomerism of the aldehyde group on the thiophene ring drastically alters its behavior under single-electron transfer conditions. When treated with samarium diiodide (SmI2), 3-thiophenecarboxaldehyde yields a complex, inseparable mixture of pinacol-coupled, carbonyl-coupled, and trimeric products. In contrast, 2-thiophenecarboxaldehyde resists this uncontrolled oligomerization, allowing for selective tuning (e.g., via Ti(OiPr)4 addition) to control the reaction pathway [1].
| Evidence Dimension | Product distribution profile |
| Target Compound Data | Resists oligomerization (tunable pathway) |
| Comparator Or Baseline | 3-Thiophenecarboxaldehyde (Forms complex trimeric/pinacol mixtures) |
| Quantified Difference | Clean reaction profile vs. intractable mixture |
| Conditions | SmI2-mediated reduction in THF at room temperature |
Buyers developing SmI2-mediated synthetic routes must procure the 2-isomer to avoid severe yield losses and purification bottlenecks caused by oligomerization.
2-Thiophenecarboxaldehyde is the obligate starting material for synthesizing the 2-thienyl moiety in major pharmaceuticals, including the antihypertensive Eprosartan and the anthelmintic Pyrantel. It undergoes highly efficient Knoevenagel condensation with diethyl malonate or cyanoacetic acid (often exceeding 85% yield in industrial settings) to generate the required pharmacophore [1]. Substitution with benzaldehyde or 3-thiophenecarboxaldehyde is impossible, as they generate inactive structural isomers that fail to meet specific receptor binding requirements.
| Evidence Dimension | Pharmacophore structural fidelity |
| Target Compound Data | Generates active 2-thienyl APIs (>85% yield in precursor condensation) |
| Comparator Or Baseline | 3-Thiophenecarboxaldehyde / Benzaldehyde (Generates inactive structural isomers) |
| Quantified Difference | Binary (Active API vs. Inactive analog) |
| Conditions | Industrial Knoevenagel condensation for API synthesis |
Procurement for generic API manufacturing strictly requires the 2-isomer to ensure pharmacological efficacy and comply with pharmacopeial standards.
The commercial viability of 2-thiophenecarboxaldehyde is heavily supported by its highly scalable synthesis from thiophene. While traditional Vilsmeier-Haack formylations using POCl3 generate difficult-to-treat phosphorus wastewater, optimized industrial routes utilizing solid phosgene (triphosgene) in chlorobenzene achieve up to 88% isolated yield of 2-thiophenecarboxaldehyde [1]. This high-yield, low-waste manufacturability ensures a stable, cost-effective supply chain compared to more complex heterocyclic aldehydes that require multi-step lithiation or expensive ruthenium-catalyzed oxidations.
| Evidence Dimension | Industrial synthesis yield and waste profile |
| Target Compound Data | 88% yield (Solid phosgene route, low phosphorus waste) |
| Comparator Or Baseline | Traditional POCl3 Vilsmeier-Haack (Moderate yield, high phosphorus wastewater) |
| Quantified Difference | 16% yield improvement (from ~72% to 88%) and elimination of POCl3 waste |
| Conditions | Formylation of thiophene using solid phosgene in chlorobenzene |
Buyers sourcing metric tons for API production benefit from the cost stability and lower environmental compliance costs associated with the triphosgene synthetic route.
Directly following its obligate structural role, 2-thiophenecarboxaldehyde is the mandatory starting material for Knoevenagel condensation with diethyl malonate or cyanoacetic acid. This process yields the essential 2-thienyl pharmacophore required for these drugs, ensuring strict pharmacopeial compliance [1].
Due to its superior electrophilicity compared to furfural, it is the preferred substrate for synthesizing α-amino ketones and related heterocycles, delivering high yields and reducing catalyst waste in advanced organic synthesis[2].
In advanced synthetic routes utilizing SmI2, this compound is selected over 3-thiophenecarboxaldehyde to prevent intractable oligomerization, ensuring clean pinacol or Evans-Tishchenko coupling profiles [3].
Supported by its high-yield, POCl3-free industrial synthesis routes, it is the optimal procurement choice for bulk materials science applications, including the synthesis of conducting polythiophenes and organic photovoltaics [4].
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